molecular formula C7H6BrFO2S B3391891 2-(bromomethyl)-Benzenesulfonyl fluoride CAS No. 25300-29-2

2-(bromomethyl)-Benzenesulfonyl fluoride

Cat. No.: B3391891
CAS No.: 25300-29-2
M. Wt: 253.09 g/mol
InChI Key: GLHNJHLSPDWSGQ-UHFFFAOYSA-N
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Description

Bromomethyl compounds are a class of organic compounds containing a bromomethyl group (-CH2Br). They are commonly used in organic synthesis due to their reactivity . Benzenesulfonyl fluoride is a type of sulfonyl fluoride where the sulfonyl group is attached to a benzene ring .


Synthesis Analysis

The synthesis of bromomethyl compounds often involves radical bromination of a toluene derivative . The bromination process can be achieved through thermally or photochemically generated bromine radicals .


Molecular Structure Analysis

The molecular structure of bromomethyl compounds and benzenesulfonyl fluoride can be analyzed using various techniques such as UV-visible spectroscopy and fluorescence spectroscopy .


Chemical Reactions Analysis

Bromomethyl compounds are frequently used in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The reaction involves the transmetalation of organoboron reagents to palladium .


Physical and Chemical Properties Analysis

The physical and chemical properties of bromomethyl compounds and benzenesulfonyl fluoride can vary. For example, naphthalene, a polycyclic aromatic hydrocarbon, exhibits unique photophysical and chemical properties .

Mechanism of Action

The mechanism of action of bromomethyl compounds in Suzuki–Miyaura coupling involves oxidative addition with electrophilic organic groups and transmetalation with nucleophilic organic groups .

Safety and Hazards

Bromomethyl compounds can be hazardous. For example, bromomethane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure .

Future Directions

The future directions in the field of bromomethyl compounds and benzenesulfonyl fluoride could involve the development of more efficient synthesis methods, the discovery of new reactions, and the design of safer and more environmentally friendly compounds .

Properties

IUPAC Name

2-(bromomethyl)benzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFO2S/c8-5-6-3-1-2-4-7(6)12(9,10)11/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNJHLSPDWSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CBr)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201278583
Record name 2-(Bromomethyl)benzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25300-29-2
Record name 2-(Bromomethyl)benzenesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25300-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)benzenesulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201278583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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